molecular formula C18H19BrClN3O B2830085 N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 797775-73-6

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No. B2830085
CAS RN: 797775-73-6
M. Wt: 408.72
InChI Key: LCYJLYCXOIGKSH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as BPCPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPCPA is a piperazine derivative that has been shown to have a high affinity for the serotonin 5-HT1A receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Spectroscopic and Computational Analysis

A study on a benzoxazole derivative closely related to the specified compound demonstrated its potential as an anti-cancer drug through spectroscopic, DFT, SERS studies, and molecular docking simulations. This research suggests the compound's interaction with cancer-related proteins and its potential inclination towards metal surfaces, indicating a promising avenue for anticancer therapeutic development (Sheena Mary et al., 2021).

Synthetic Methodologies

Research on the synthesis of related compounds has outlined practical processes for creating piperazin-1-yl-acetamide derivatives, demonstrating a scalable method from bench synthesis to pilot production. Such methodologies are crucial for the development of pharmaceuticals and highlight the compound's relevance in drug synthesis (Guillaume et al., 2003).

Pharmacological Applications

A series of compounds similar to the query molecule were synthesized and evaluated for their anxiolytic and skeletal muscle relaxant activity in albino mice, providing evidence of the compound's utility in developing CNS agents. Molecular docking studies further confirmed their potential interactions with GABAA receptors, suggesting a pathway for therapeutic application (Verma et al., 2017).

Antimicrobial and Anticancer Potential

Another study synthesized derivatives of a closely related compound and evaluated them for antimicrobial and anticancer activities. Compounds demonstrated significant activity against certain microbial strains and cancer cell lines, underscoring the potential for developing new antimicrobial and anticancer agents (Mehta et al., 2019).

Molecular Docking and Biological Potentials

Further research into similar compounds explored their binding affinities through molecular docking studies, indicating potential as therapeutic agents against diseases like Alzheimer's through enzyme inhibition. Such studies underscore the importance of these compounds in drug discovery and design (Hassan et al., 2018).

properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3O/c19-16-6-1-2-7-17(16)21-18(24)13-22-8-10-23(11-9-22)15-5-3-4-14(20)12-15/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJLYCXOIGKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

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